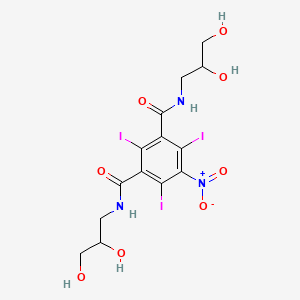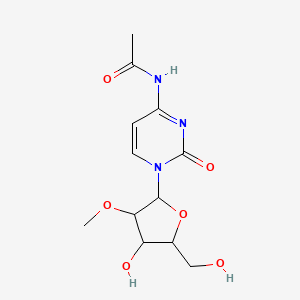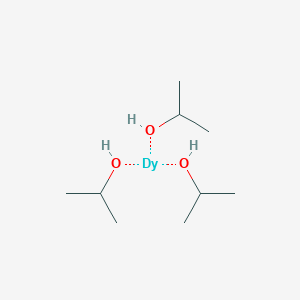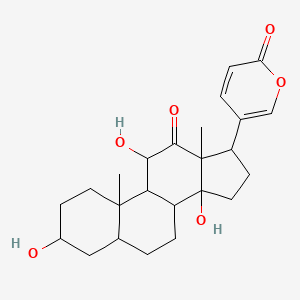![molecular formula C15H14ClN3O5S B13395602 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride](/img/structure/B13395602.png)
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride is an organic compound with a complex structure, featuring both aromatic and sulfonyl chloride functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common route involves the nitration of 3-methylphenylamine to form 3-methyl-4-nitrophenylamine. This intermediate is then reacted with 2-methyl-4-chlorobenzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions.
Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4).
Major Products
Substitution: Formation of sulfonamides or sulfonate esters.
Reduction: Conversion of the nitro group to an amine.
Oxidation: Formation of carboxylic acids from methyl groups.
科学的研究の応用
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride has several applications in scientific research:
Biology: Potential use in the modification of biomolecules for studying protein interactions.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride involves its reactivity towards nucleophiles due to the presence of the sulfonyl chloride group. This group can form covalent bonds with nucleophilic sites on target molecules, leading to the formation of sulfonamide or sulfonate ester linkages. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity.
類似化合物との比較
Similar Compounds
4-Methyl-3-nitrophenol: Similar in structure but lacks the sulfonyl chloride group.
4-Methyl-3-nitrobenzyl chloride: Contains a benzyl chloride group instead of the sulfonyl chloride group.
Uniqueness
2-Methyl-4-[3-(3-methyl-4-nitrophenyl)urido]benzenesulfonyl chloride is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both nitro and sulfonyl chloride groups allows for diverse chemical transformations and applications in various fields.
特性
分子式 |
C15H14ClN3O5S |
|---|---|
分子量 |
383.8 g/mol |
IUPAC名 |
2-methyl-4-[(3-methyl-4-nitrophenyl)carbamoylamino]benzenesulfonyl chloride |
InChI |
InChI=1S/C15H14ClN3O5S/c1-9-7-11(3-5-13(9)19(21)22)17-15(20)18-12-4-6-14(10(2)8-12)25(16,23)24/h3-8H,1-2H3,(H2,17,18,20) |
InChIキー |
PJVMSUCLJUVAMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)NC(=O)NC2=CC(=C(C=C2)S(=O)(=O)Cl)C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3E,7E)-4,8-Dimethyl-10-(2,6,6-trimethyl-1-cyclohexen-1-yl)-3,7-decadien-1-yl]-5-hydroxy-2(5H)-furanone](/img/structure/B13395520.png)
![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13395525.png)
![2-amino-9-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13395528.png)

![[5,6-Dihydroxy-7-(hydroxymethyl)-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] deca-2,4-dienoate](/img/structure/B13395542.png)



![7-[3-[3-Hydroxy-4-(4-iodophenoxy)but-1-enyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B13395588.png)
![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-2-imino-1,3-thiazolidin-4-one;methanesulfonic acid](/img/structure/B13395590.png)

![3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B13395599.png)
![tert-butyl N-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexyl]carbamate](/img/structure/B13395604.png)
![4-O-[2-(tert-butylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylmethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(cyclohexylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(2,2-dimethylpropylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(ethylsulfonylamino)-2-phenylethyl] 1-O-methyl but-2-enedioate;4-O-[2-(methanesulfonamido)-2-phenylethyl] 1-O-methyl but-2-enedioate;1-O-methyl 4-O-[2-(2-methylpropylsulfonylamino)-2-phenylethyl] but-2-enedioate;1-O-methyl 4-O-[2-phenyl-2-(propan-2-ylsulfonylamino)ethyl] but-2-enedioate](/img/structure/B13395610.png)
